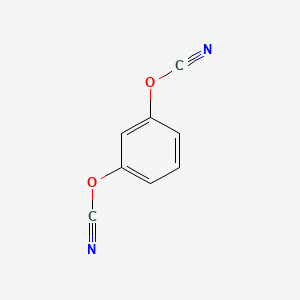

1,3-Phenylene cyanate

Description

Evolution of Cyanate (B1221674) Ester Chemistry in High-Performance Polymers

The field of high-performance polymers, which are materials that can operate at temperatures of 177°C or higher, has been driven by the needs of the aerospace and electronics industries since the 1960s. Current time information in Bangalore, IN.mdpi.com The chemistry of cyanate esters emerged as a significant development in this area, with initial discoveries occurring between 1960 and 1963, and commercialization following in the late 1970s. researchgate.net These materials were developed to fill a performance gap between traditional epoxy resins and high-temperature polymers like bismaleimides and polyimides.

Early research focused on synthesizing various dicyanate monomers from different phenolic precursors, such as bisphenol A, and exploring their polymerization. researchgate.net The fundamental reaction is a cyclotrimerization of the cyanate (–O–C≡N) groups, which forms a robust, three-dimensional polycyanurate network characterized by stable triazine rings. researchgate.net This network structure is the source of the material's high thermal stability, with glass transition temperatures (Tg) potentially reaching up to 400°C. researchgate.net

Over the decades, research has evolved from the synthesis of new monomers to the formulation of advanced resin systems. ontosight.ai Significant efforts have been made to improve the inherent brittleness of the highly cross-linked networks. Toughening strategies have included blending cyanate esters with thermoplastics like polyethersulfone or with elastomers. researchgate.net Furthermore, co-curing with epoxy resins has been a widely adopted method to enhance properties such as moisture resistance and to tailor the final characteristics of the thermoset for specific applications, including printed circuit boards and aerospace composites. researchgate.netresearchgate.net

Significance of Phenylene Scaffolds in Polymer Architecture Design

The incorporation of phenylene scaffolds—aromatic rings derived from benzene (B151609)—is a cornerstone of high-performance polymer design. iucr.orgresearchgate.net These rigid, planar structures contribute significantly to the thermal and mechanical properties of the polymer backbone. iucr.orgresearchgate.net In the context of cyanate esters, the phenylene ring is the structural unit to which the reactive cyanate groups are attached. The stability of this aromatic core is fundamental to the high-performance characteristics of the resulting thermoset.

The key contributions of phenylene scaffolds to polymer architecture include:

Enhanced Thermal Stability: The inherent rigidity of the phenylene ring restricts segmental motion, which contributes to a higher glass transition temperature (Tg) and improved resistance to thermal degradation. iucr.orgresearchgate.net Polymers with a higher concentration of aromatic units generally exhibit superior performance in high-temperature environments. mdpi.com

Increased Mechanical Strength and Stiffness: The rigid nature of the phenylene backbone leads to polymers with high tensile strength and modulus. iucr.orgsioc-journal.cn This makes them suitable for structural applications where load-bearing capability is critical.

Inherent Chemical Resistance: The stable electronic configuration of the aromatic ring makes phenylene-based polymers resistant to attack by many chemicals, oils, and solvents. iucr.org

Controlled Polymer Morphology: The substitution pattern on the phenylene ring (ortho, meta, or para) influences the geometry and flexibility of the polymer chain. The meta-substitution found in 1,3-phenylene cyanate provides a unique balance of properties, offering high performance while influencing the processability of the resin. e-bookshelf.de

The use of phenylene structures is a deliberate design choice to create materials that can withstand harsh operating conditions, making them indispensable in the development of advanced composites, adhesives, and electronic materials. iucr.orggrafiati.com

Overview of Research Trajectories in Aromatic Cyanate Ester Systems

Research in aromatic cyanate ester systems continues to be driven by the increasing demands of high-tech industries for materials with superior performance profiles. ontosight.ai Current and future research trajectories are focused on several key areas:

Advanced Formulations and Blends: While the synthesis of entirely new monomers has slowed, significant research is dedicated to creating novel formulations. ontosight.ai This includes blending cyanate esters with other high-performance polymers like epoxies and bismaleimides to create materials with optimized properties, such as improved toughness, controlled cure kinetics, and tailored dielectric performance. researchgate.netacs.org The goal is to achieve a synergistic combination of the best attributes of each component.

Nanocomposites: The incorporation of nanoscale fillers, such as silica (B1680970), carbon nanotubes, or polyhedral oligomeric silsesquioxanes (POSS), into cyanate ester matrices is an active area of investigation. acs.orgfrontiersin.org These nanocomposites can exhibit enhanced mechanical properties, improved thermal conductivity, and better flame retardancy, opening up new applications in areas like microelectronic packaging. acs.org

Renewable and Sustainable Sources: There is a growing interest in synthesizing cyanate esters from renewable phenolic compounds derived from biomass, such as vanillin (B372448) or guaiacol. wsu.edu This research aims to reduce the reliance on petroleum-based feedstocks and develop more environmentally sustainable high-performance materials without compromising their key properties. wsu.edu

Process Optimization and Cure Kinetics: Understanding and controlling the curing process is crucial for achieving desired material properties. Research continues to explore new catalyst systems to lower curing temperatures and shorten cycle times, making the manufacturing process more efficient and cost-effective. researchgate.net This includes investigating the effects of different catalysts and additives on the cyclotrimerization reaction. acs.orgresearchgate.net

Applications in Extreme Environments: The inherent properties of cyanate esters, such as low outgassing and resistance to radiation, make them suitable for space applications. ethernet.edu.et Ongoing research seeks to further enhance their durability and performance for use in satellite structures, space vehicles, and other components exposed to the harsh conditions of space. ethernet.edu.et

These research efforts are aimed at expanding the application window for cyanate ester resins, pushing the boundaries of material performance for next-generation technologies.

Chemical Compound: this compound

This compound, systematically named 1,3-phenylene dicyanate and commonly referred to as resorcinol (B1680541) dicyanate, is an aromatic organic compound. Its structure consists of a central benzene ring with two cyanate functional groups (–O–C≡N) attached at the meta-positions (1 and 3). This monomer is a key building block in the synthesis of high-performance polycyanurate resins.

The synthesis of this compound typically involves the reaction of resorcinol (1,3-dihydroxybenzene) with a cyanogen (B1215507) halide, most commonly cyanogen bromide (BrCN) or cyanogen chloride (ClCN), in the presence of a base such as triethylamine (B128534). bohrium.comiucr.org The base acts as a scavenger for the hydrogen halide byproduct formed during the reaction. The resulting monomer is a crystalline solid at room temperature. acs.org

The primary application of this compound is as a monomer for thermosetting resins. Through a thermally initiated cyclotrimerization reaction, the cyanate groups polymerize to form a highly cross-linked network composed of thermally stable triazine rings connected by phenylene ether linkages. This process transforms the low-molecular-weight monomer into a rigid, three-dimensional polymer with exceptional thermal and dielectric properties.

Properties of this compound Monomer

The physical and chemical properties of the this compound monomer are critical for its storage, handling, and processing into a cured polymer network. The monomer is a white crystalline solid under ambient conditions.

Table 1: Physical Properties of this compound Monomer

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₄N₂O₂ | ncl.res.in |

| Molecular Weight | 160.13 g/mol | ncl.res.in |

| Appearance | White crystalline solid | acs.org |

| Melting Point | 80 °C | acs.org |

This table is interactive. Users can sort and filter the data.

Cured Polymer Properties

The properties of the fully cured polymer derived from this compound, known as poly(this compound) or polycyanurate, are what make it a high-performance material. The data below represents typical properties of the neat, unmodified resin.

The thermal stability of the cured resin is one of its most important attributes, making it suitable for high-temperature applications.

Table 2: Thermal Properties of Cured this compound Resin

| Property | Value | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | >350 °C | stanford.edu |

| Decomposition Temperature (TGA, 5% wt. loss) | >400 °C | stanford.edu |

| Coefficient of Thermal Expansion (CTE) | ~60-70 ppm/°C | bohrium.com |

This table is interactive. Users can sort and filter the data.

The rigid, highly cross-linked network results in a material with high strength and stiffness, though it can also be brittle.

Table 3: Mechanical Properties of Cured this compound Resin

| Property | Value | Reference |

|---|---|---|

| Flexural Strength | 131 MPa | stanford.edu |

| Flexural Modulus | 4.1 GPa | stanford.edu |

| Fracture Toughness (GIC) | 63 J/m² | stanford.edu |

This table is interactive. Users can sort and filter the data.

The low polarity of the polycyanurate network gives it excellent dielectric properties, which are crucial for applications in high-frequency electronics.

Table 4: Dielectric Properties of Cured this compound Resin

| Property | Value | Frequency | Reference |

|---|---|---|---|

| Dielectric Constant (Dk) | 2.8 - 3.2 | 1 MHz - 10 GHz | bohrium.comacs.org |

| Dielectric Loss Tangent (Df) | 0.003 - 0.008 | 1 MHz - 10 GHz | bohrium.comacs.org |

This table is interactive. Users can sort and filter the data.

Properties

IUPAC Name |

(3-cyanatophenyl) cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O2/c9-5-11-7-2-1-3-8(4-7)12-6-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZZMAPJAKOSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC#N)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150208 | |

| Record name | Resorcinol dicyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-88-0 | |

| Record name | Resorcinol dicyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resorcinol dicyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorcinol dicyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Phenylene Cyanate and Analogous Cyanate Esters

Cyanate (B1221674) Ester Formation via Reaction of Phenolic Precursors with Cyanogen (B1215507) Halides

The most widely employed and well-established method for synthesizing aromatic cyanate esters, including 1,3-phenylene cyanate, is the reaction of a phenolic precursor with a cyanogen halide, typically cyanogen bromide (BrCN) or cyanogen chloride (ClCN), in the presence of a base. nih.gov This reaction, often referred to as cyanation, proceeds via a nucleophilic substitution mechanism where the phenoxide ion, generated in situ, attacks the electrophilic carbon of the cyanogen halide.

The general reaction scheme for the synthesis of a dicyanate ester from a bisphenol is as follows:

HO-Ar-OH + 2 BrCN + 2 B → N≡C-O-Ar-O-C≡N + 2 B·HBr

Where Ar represents an aromatic group and B is a base. For this compound, the phenolic precursor is resorcinol (B1680541) (1,3-dihydroxybenzene).

Optimization of Reaction Conditions and Catalyst Systems (e.g., Triethylamine)

The efficiency and selectivity of the cyanation reaction are highly dependent on several key parameters, including temperature, solvent, stoichiometry, and the choice of base. Triethylamine (B128534) (Et3N) is a commonly used base and catalyst for this transformation. cnrs.fr It serves to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide species, and to neutralize the hydrogen halide byproduct generated during the reaction.

Key Optimization Parameters:

Temperature: The reaction is typically conducted at low temperatures, often between -20°C and 0°C, to minimize side reactions. cnrs.fr Poor temperature control can lead to the formation of undesirable byproducts. google.com

Solvent: Aprotic solvents such as acetone (B3395972), acetonitrile, or chlorinated hydrocarbons are commonly used to dissolve the reactants and facilitate the reaction. cnrs.fr

Stoichiometry: A slight excess of the cyanogen halide and triethylamine is often employed to ensure complete conversion of the phenolic precursor. google.com

Catalyst: While triethylamine is the most common base, other tertiary amines can also be utilized. The choice of amine can influence the reaction rate and selectivity.

The optimization of these conditions is crucial for achieving high yields and purity of the final cyanate ester monomer. The following table summarizes typical reaction conditions for the synthesis of dicyanate esters.

| Parameter | Typical Conditions | Rationale |

| Phenolic Precursor | Resorcinol (for this compound) | Provides the aromatic backbone of the cyanate ester. |

| Cyanating Agent | Cyanogen Bromide (BrCN) or Cyanogen Chloride (ClCN) | Source of the cyanate functionality. |

| Base/Catalyst | Triethylamine (Et3N) | Deprotonates the phenol (B47542) and neutralizes the acid byproduct. |

| Solvent | Acetone, Acetonitrile | Dissolves reactants and facilitates the reaction. |

| Temperature | -20°C to 0°C | Minimizes side reactions and improves selectivity. |

| Stoichiometry | Slight excess of cyanating agent and base | Ensures complete conversion of the phenolic precursor. |

Considerations for Raw Material Selection and Purity

The performance of the final cured polycyanurate network is directly influenced by the purity of the monomer. Therefore, the selection and purification of the raw materials—the phenolic precursor and the cyanogen halide—are of paramount importance. Impurities in the phenolic precursor, such as other phenolic species or residual catalysts from its synthesis, can lead to incomplete cyanation and the presence of reactive hydroxyl groups in the final monomer. These residual hydroxyl groups can negatively impact the curing process and the ultimate properties of the thermoset.

Similarly, the purity of the cyanogen halide is critical. Impurities can lead to the formation of byproducts that are difficult to remove and can affect the performance of the resulting resin. High-purity monomers are essential for achieving consistent and predictable material properties, including a high glass transition temperature and low moisture absorption. acs.org

Green Chemistry Approaches in Cyanate Ester Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods in line with the principles of green chemistry. For cyanate ester synthesis, this includes exploring the use of less hazardous solvents, developing more efficient catalytic systems, and minimizing waste generation. One significant area of research is the use of continuous flow reactors, which can offer better temperature control and reduced reaction times compared to traditional batch processes, potentially leading to higher yields and fewer byproducts. google.com

Alternative Synthetic Routes for Aromatic Cyanate Esters

While the reaction of phenols with cyanogen halides remains the dominant synthetic method, research into alternative routes is ongoing, driven by the desire to avoid hazardous reagents and to utilize renewable feedstocks.

Investigation of Novel Precursors for Bio-Based Cyanate Monomers

A promising avenue in green chemistry is the development of cyanate esters from bio-based phenolic compounds. dtic.mil These precursors can be derived from renewable resources such as lignin (B12514952), a complex polymer found in plant cell walls. acs.orgsemanticscholar.org Researchers have successfully synthesized cyanate esters from various renewable phenols, including vanillin (B372448), creosol, and resveratrol. dtic.mil For example, bisphenols derived from the condensation of creosol (2-methoxy-4-methylphenol) with aldehydes have been converted into their corresponding dicyanate esters. acs.org

The use of these bio-based precursors not only reduces the reliance on petrochemical feedstocks but can also introduce novel chemical structures that may impart unique properties to the resulting polymers. dtic.mildtic.mil The investigation into these materials is a critical step towards the development of sustainable, high-performance thermosets.

Examples of Bio-Based Phenolic Precursors for Cyanate Esters:

| Bio-Based Precursor | Source | Potential Advantages |

| Vanillin | Lignin | Readily available, can be chemically modified. dtic.mil |

| Creosol | Lignin | Can be used to synthesize a range of bisphenols. acs.org |

| Resveratrol | Grapes, Berries | Offers a unique polyphenolic structure. dtic.mil |

| Anethole | Anise, Fennel | Provides a different aromatic backbone structure. dtic.mil |

Exploration of Non-Phosgene Methodologies for Cyanate Precursors

The traditional synthesis of isocyanates, which are structurally related to cyanates, often involves the use of highly toxic phosgene. Consequently, extensive research has been dedicated to developing non-phosgene routes to isocyanates and their precursors. cas.cngoogle.comresearchgate.net While the chemistry of cyanate esters differs from that of isocyanates, the drive to eliminate hazardous reagents is a shared goal.

For cyanate esters, alternative synthetic approaches that bypass the use of cyanogen halides have been explored, though they are less common. These include the thermolysis of thiathriazoles and the decomposition of thiocarbamates on heavy metal oxides; however, these methods often result in lower yields of the desired cyanate ester. nih.govmdpi.com The development of efficient and scalable non-cyanogen halide routes for the synthesis of aromatic cyanate esters remains an active area of research.

Yield Optimization and Purification Techniques for Cyanate Monomers

The successful synthesis of this compound and analogous cyanate ester monomers hinges on methodologies that not only produce the desired compound but also maximize its yield and ensure high purity. The final properties of the cured polycyanurate resins are significantly influenced by the quality of the monomer; therefore, optimization of reaction conditions and effective purification are critical steps in their production. researchgate.net

Yield Optimization

The predominant synthetic route to aryl cyanate esters involves the reaction of a phenol or bisphenol with a cyanogen halide, most commonly cyanogen bromide (CNBr), in the presence of a base such as triethylamine (TEA). dtic.mildoi.org The optimization of this reaction's yield is a multifactorial process, sensitive to reaction conditions, stoichiometry, and the mitigation of side reactions.

Reaction Conditions:

Temperature: The cyanation reaction is highly exothermic, and precise temperature control is crucial to prevent side reactions and decomposition. Syntheses are typically conducted at low temperatures, for instance, between -30 °C and 0 °C, to manage the reaction rate and improve selectivity. nih.govgoogle.com

Solvent: The choice of solvent is important for dissolving reactants and facilitating the reaction. Acetone is a commonly used solvent for this synthesis. doi.orgnih.gov

Base: A tertiary amine, typically triethylamine, is used to scavenge the hydrogen halide byproduct formed during the reaction. The dropwise addition of the base to the cooled reaction mixture is a common practice to maintain temperature control. doi.orgnih.gov

Stoichiometry: An excess of the cyanogen halide is often employed to ensure the complete conversion of all phenolic hydroxyl groups. google.com This is particularly important in the synthesis of multifunctional cyanate esters from bisphenols or novolacs to prevent the formation of partially reacted species which can act as impurities. google.com

Mitigation of Side Reactions: Several side reactions can occur during synthesis, reducing the yield and complicating purification.

Hydrolysis: Cyanate ester groups are susceptible to hydrolysis, especially in the presence of moisture, which reverts them to the parent phenols. nih.govubc.ca This reaction can be catalyzed by residual base or acidic conditions during workup. The hydrolytic stability of the cyanate ester can be influenced by the electronic nature of the aromatic ring; electron-withdrawing groups can increase susceptibility to hydrolysis. nih.gov Minimizing water content throughout the synthesis and purification process is essential. dtic.mildtic.mil

Imidocarbonate Formation: This crosslinking reaction is a significant detriment to the quality of the cyanate ester resin produced, as it can reduce solubility and shorten the resin's gel time, thereby compromising processability. google.com

Resin Advancement: Unwanted polymerization (trimerization) can occur if the monomer is exposed to elevated temperatures for extended periods, especially in the presence of impurities that can act as catalysts. google.comdtic.mil Continuous reactor processes with short residence times can be employed to minimize these post-synthesis reactions. google.com

The following table summarizes reported yields for various cyanate ester monomers synthesized under optimized conditions.

Table 1: Reported Yields for the Synthesis of Various Cyanate Ester Monomers

| Cyanate Ester Monomer | Starting Phenol | Yield (%) | Reference |

|---|---|---|---|

| Dicyanate ester from a long-chain alkyl bisphenol | Bisphenol (Propyl-OH) | 93% | doi.org |

| Bis(cyanate) ester 2 | Vanillin-derived bisphenol 1 | ~85% | dtic.mil |

| (4-cyanatophenyl)(4-methoxyphenyl)sulfane | 4-((4-methoxyphenyl)thio)phenol | 82% | nih.gov |

Purification Techniques

High monomer purity is essential, as residual phenols or other nucleophilic compounds can affect the curing process and the final properties of the polymer network. nih.gov A multi-step approach is typically required to achieve the high purity needed for advanced applications.

Initial Workup: Precipitation and Washing Following the reaction, the triethylamine hydrohalide salt is first removed by filtration. doi.org The filtrate, containing the cyanate ester monomer, is then typically poured into a large volume of cold water to precipitate the crude product. doi.org This process takes advantage of the low solubility of the organic monomer in water. The resulting solid is collected by vacuum filtration. Subsequent washing of the crude product is performed to remove residual salts and other water-soluble impurities. This often involves washing with deionized water and sometimes a dilute acid solution to ensure the complete removal of the amine base. doi.orgnih.gov

Recrystallization Recrystallization is one of the most effective methods for purifying solid cyanate ester monomers. dtic.mil The choice of solvent is critical and depends on the specific monomer's solubility profile. An ideal solvent will dissolve the monomer at an elevated temperature but show low solubility at cooler temperatures, allowing for the crystallization of the pure compound upon cooling while impurities remain in the solution.

Acetonitrile has been successfully used for the recrystallization of some cyanate esters. dtic.mil

A mixture of acetone and water can also be an effective solvent system for obtaining crystalline samples. nih.gov

A key advantage of a highly pure, crystalline monomer is its enhanced storage stability compared to liquid or oligomeric forms, which are more susceptible to moisture infiltration. dtic.mil In some cases, purification processes have been developed that combine extraction and crystallization into a single step using environmentally favorable solvents like ethyl acetate. dtic.mil

Chromatography For certain applications requiring exceptionally high purity, or for the separation of complex mixtures, chromatographic techniques are employed.

Adsorption Chromatography: Techniques like column chromatography can be used to isolate soluble reaction products. ubc.ca However, care must be taken as some cyanate esters can be unstable on silica (B1680970) gel, which can catalyze their decomposition back to the parent phenol. nih.gov

Gel Permeation Chromatography (GPC): GPC is useful for separating oligomeric species from the monomer. ubc.ca

High-Performance Liquid Chromatography (HPLC): HPLC is primarily used as an analytical technique to assess the purity of the final monomer product. nih.govnih.govsigmaaldrich.com

The following table summarizes common purification techniques used for cyanate ester monomers.

Table 2: Summary of Purification Techniques for Cyanate Ester Monomers

| Technique | Description | Purpose | Reference |

|---|---|---|---|

| Precipitation & Washing | The reaction mixture is poured into cold water to precipitate the monomer, which is then filtered and washed. | Initial isolation of crude product; removal of salts and water-soluble impurities. | doi.orgnih.gov |

| Recrystallization | The crude monomer is dissolved in a suitable hot solvent and allowed to crystallize upon cooling. | High-purity isolation of solid monomers; removal of soluble impurities. | dtic.milnih.gov |

| Adsorption Chromatography | Separation based on differential adsorption of components onto a solid stationary phase (e.g., silica gel). | Purification of soluble products. Can be challenging for unstable cyanates. | nih.govubc.ca |

| HPLC | High-resolution separation technique. | Primarily for assessing the final purity of the monomer. | nih.govnih.gov |

Fundamental Polymerization Mechanisms of 1,3 Phenylene Cyanate Monomers

Cyclotrimerization Reaction of Cyanate (B1221674) Ester Groups to Form Triazine Networks

The cornerstone of cyanate ester polymerization is the cyclotrimerization reaction, where three cyanate ester groups react to form a stable six-membered triazine ring. researchgate.net This reaction transforms the liquid or solid monomer into a rigid, three-dimensional polymer network, a process often referred to as curing. mdpi.com The formation of these highly stable aromatic triazine fragments as cross-links is a significantly exothermic process. nih.gov

The mechanism of thermally induced, uncatalyzed cyclotrimerization is understood to be a multi-step process. mdpi.com While the chemistry is complex and subject to ongoing investigation, a generally accepted pathway involves several key stages. researchgate.net

The process is typically initiated by the reaction of an aryl cyanate group with a nucleophilic species, such as a residual phenolic hydroxyl group (Ar-OH) often present as an impurity from the monomer synthesis. mdpi.com This initial reaction forms an imidocarbonate intermediate. mdpi.comresearchgate.net The reaction can be considered reversible. mdpi.com Following the formation of this intermediate, two more cyanate ester molecules are added in consecutive steps. mdpi.com This sequential addition leads to the formation of the final, stable 1,3,5-triazine (B166579) ring, regenerating a catalytic species and propagating the network formation. mdpi.com

A defining characteristic of cyanate ester polymerization is its autocatalytic nature. researchgate.netkpi.uaresearchgate.net This means that a product of the reaction acts as a catalyst for the reaction itself. researchgate.net In this case, the newly formed triazine rings, or potentially other intermediates, can accelerate the rate of further cyclotrimerization. researchgate.net This autocatalytic behavior is frequently observed in kinetic studies, where the reaction rate increases initially, reaches a maximum, and then decreases as the concentration of reactive cyanate groups is depleted. researchgate.net Kinetic analysis of various cyanate esters consistently demonstrates that the polymerization can be described as a quasi-one-step, auto-catalytic process, particularly in the kinetically-controlled regime. nih.govresearchgate.net The reaction of some dicyanate esters has been specifically identified as a first-order autocatalytic reaction. expresspolymlett.com

Initiation: The polymerization is initiated through the formation of an active intermediate. mdpi.com In the absence of external catalysts, this is believed to occur via the reaction between a cyanate group and a proton-donating species, most commonly a residual phenol (B47542). mdpi.com This reaction produces an imidocarbonate, which is the initial active species required to start the chain reaction. mdpi.comresearchgate.net

Propagation: The propagation phase involves the growth of the polymer network. The imidocarbonate intermediate reacts with a second cyanate monomer, which is then followed by a reaction with a third cyanate monomer. mdpi.com This final step closes the six-membered ring, forming the highly stable triazine linkage and regenerating a catalytic species that can initiate another cycle. mdpi.com This cyclic process of initiation and propagation builds the densely cross-linked polycyanurate network.

Polymerization Kinetics and Thermosetting Behavior

The study of polymerization kinetics is crucial for understanding the curing process and optimizing the processing conditions for cyanate ester resins. mdpi.com The transformation from monomer to a cross-linked network involves significant changes in physical properties, and the kinetics are often complex, potentially involving a transition from a kinetically controlled to a diffusion-controlled regime as the viscosity of the system increases dramatically. nih.govresearchgate.net

Isoconversional kinetic analysis is a powerful, model-free method for analyzing the kinetics of complex chemical processes, including the curing of thermosetting polymers. researchgate.net This approach avoids the inaccuracies that can arise from assuming a specific reaction model and allows for the determination of the effective activation energy (Eα) as a function of the extent of conversion (α). researchgate.netnih.gov The dependence of the activation energy on conversion provides valuable insight into the reaction mechanism. researchgate.net For cyanate esters, a change in Eα during the reaction can indicate a shift in the rate-limiting step or a transition from chemical control to diffusion control at higher conversion levels. nih.govresearchgate.net

Studies on phenyl cyanate ester trimerization using the Kissinger-Akahira-Sunose (KAS) isoconversional method have been shown to be in good agreement with results from first-order autocatalytic reaction models. researchgate.net

| Conversion (α) | Activation Energy (Eα) (kJ/mol) |

|---|---|

| 0.1 | 92.5 |

| 0.3 | 88.1 |

| 0.5 | 87.4 |

| 0.7 | 88.0 |

| 0.9 | 89.6 |

Differential Scanning Calorimetry (DSC) is a primary analytical technique used to study the polymerization kinetics of cyanate esters. nih.gov The cyclotrimerization reaction is strongly exothermic, and DSC measures the heat flow associated with this reaction as a function of temperature or time. nih.govnih.gov By conducting experiments at several different heating rates, the kinetic parameters of the curing reaction, such as the activation energy and the pre-exponential factor, can be determined. kpi.uanih.gov The total heat of reaction (ΔH) measured by DSC is directly proportional to the concentration of reacted cyanate groups and is used to calculate the degree of cure. nih.gov The peak temperature of the exothermic curve in a DSC scan shifts to higher temperatures as the heating rate is increased. kpi.uanih.gov

| Cyanate Ester Type | Method | Activation Energy (Ea) (kJ/mol) | Total Reaction Enthalpy (J/g) | Reference |

|---|---|---|---|---|

| Phenyl Cyanate Ester | KAS Isoconversional | 70.1 | - | researchgate.net |

| Phenyl Cyanate Ester | Autocatalytic Model | 73.2 | - | researchgate.net |

| Flexible Aromatic Dicyanate | Dynamic DSC | 91.2 (21.8 kcal/mol) | - | kpi.ua |

| Phenol Novolac Cyanate Ester Blend | Dynamic DSC (5 °C/min) | - | 573.8 | nih.gov |

| Phenol Novolac Cyanate Ester Blend | Dynamic DSC (10 °C/min) | - | 573.9 | nih.gov |

| Phenol Novolac Cyanate Ester Blend | Dynamic DSC (15 °C/min) | - | 572.5 | nih.gov |

Influence of Confinement on Polymerization Kinetics and Mechanism

The polymerization of cyanate esters, including 1,3-phenylene cyanate, undergoes significant alterations when the reaction is confined to nano-scale environments, such as the pores of silica (B1680970) colloidal crystals. mdpi.com This confinement introduces effects that modify both the reaction kinetics and the underlying polymerization model.

Research on bisphenol E cyanate ester confined within hydrophilic nanopores has demonstrated a dramatic acceleration of the polymerization rate. mdpi.comresearchgate.net Compared to the bulk polymerization process, the confined reaction can be 15 to 30 times faster. mdpi.comresearchgate.net This acceleration is visibly marked by a substantial shift of the reaction peak temperature to lower values in differential scanning calorimetry (DSC) measurements. mdpi.com

| Condition | Key Finding | Reference |

|---|---|---|

| Bulk Polymerization | Follows nth-order reaction model | mdpi.com |

| Confined Polymerization (Silica Nanopores) | Reaction is 15-30 times faster | mdpi.comresearchgate.net |

| Confined Polymerization (Silica Nanopores) | Kinetics shift to an autocatalytic model | mdpi.com |

| Confined Polymerization (Core-shell nanofibers) | Reaction rate decreases as cluster size approaches fiber diameter | rsc.org |

Copolymerization Strategies Involving Phenylene Cyanates

Copolymerization offers a versatile strategy to tailor the properties of polycyanurate networks, combining the desirable characteristics of cyanate esters with other chemistries to create materials with enhanced thermal stability, processability, and specific functionalities.

Diels-Alder Cycloaddition Reactions with Dienone Derivatives

A novel approach to forming crosslinkable oligomers involves the Diels-Alder [4+2] cycloaddition reaction between cyanate esters and dienone derivatives, such as those from cyclopentadienone. rsc.orgwikipedia.org This strategy merges the facile processing and crosslinking capabilities of cyanate esters with the high-temperature performance and favorable optical properties of polyphenylenes. rsc.org The Diels-Alder reaction is a powerful tool for constructing six-membered rings with high regio- and stereoselectivity. nih.gov In this specific application, the cyanate group can act as the dienophile, reacting with a conjugated diene (the dienone) to form a new, larger molecular structure. rsc.orgnih.gov The resulting oligomers can then be crosslinked through the remaining cyanate groups, yielding resins with high thermal resistance, transparency, and a high refractive index. rsc.org

Hybrid Thermoset Resin Formulations and Network Interpenetration

Blending cyanate esters with other thermosetting resins, such as epoxy or phenolic resins, is a common strategy to create hybrid polymer networks with synergistic properties. dntb.gov.uaresearchgate.net These formulations can lead to materials with improved toughness, dielectric properties, and thermal stability. researchgate.netresearchgate.netresearchgate.net

When cyanate esters are blended with epoxy resins, co-reaction can occur between the cyanate and epoxy groups, leading to the formation of oxazoline (B21484) and oxazolidinone rings in addition to the primary triazine rings from cyanate cyclotrimerization. researchgate.net This results in a complex, interpenetrating polymer network (IPN) where the two polymer networks are physically entangled or chemically bonded. The final properties of the hybrid resin, such as glass transition temperature and mechanical strength, are highly dependent on the blend ratio and the extent of co-reaction between the functional groups. researchgate.net Similarly, modifying cyanate esters with phenolic resins can also produce hybrid networks with desirable characteristics. dntb.gov.ua

| Hybrid System | Resulting Network Structure | Potential Property Enhancements | Reference |

|---|---|---|---|

| Cyanate Ester / Epoxy | Co-reacting IPN with triazine, oxazoline, and oxazolidinone rings | Improved toughness, tailored dielectric properties, enhanced thermal stability | researchgate.net |

| Cyanate Ester / Phenolic Resin | Interpenetrating Polymer Network (IPN) | Modified thermal and mechanical properties | dntb.gov.ua |

Investigation of Curing Behaviors and Network Formation

The curing of this compound monomers is a thermally stimulated process that transforms the liquid monomer into a rigid, three-dimensional network. This transformation is primarily driven by the cyclotrimerization of three cyanate (-OCN) groups to form highly stable aromatic 1,3,5-triazine rings, which act as cross-linking points. nih.gov This reaction is highly exothermic, making differential scanning calorimetry (DSC) a convenient method for monitoring its progress. mdpi.comnih.gov

The kinetics of this curing process are often described by a first-order autocatalytic reaction model. researchgate.net This means the reaction is catalyzed by one of its products, leading to an acceleration of the curing rate as the conversion proceeds. nih.gov However, as the cross-linking density increases, the system's viscosity rises dramatically. nih.gov This can lead to a transition from a kinetically controlled regime to a diffusion-controlled regime, particularly as the reaction approaches the glass transition temperature of the curing network. nih.govnih.gov In the diffusion-controlled stage, the reaction rate is no longer governed by the chemical reactivity of the species but is limited by the mobility of the reacting groups within the increasingly rigid matrix. nih.gov The degree of curing and the final crosslinking density are highly dependent on the curing temperature and time, which in turn dictate the ultimate thermal and mechanical properties of the final thermoset material. mdpi.com

Reactivity and Derivatization of 1,3 Phenylene Cyanate Systems

Nucleophilic Additions to Cyanate (B1221674) Ester Groups

The electrophilic carbon atom of the cyanate ester group (-OCN) is susceptible to attack by various nucleophiles. This reactivity is fundamental to the curing and modification of cyanate ester resins. The most common nucleophilic additions involve phenols and amines, which play a crucial role in the polymerization and processing of these materials.

The reaction with phenols is a key initial step in the self-cyclotrimerization of cyanate esters. A phenolic hydroxyl group, often from a residual phenol (B47542) impurity or an intentionally added co-curing agent, adds to the cyanate group to form an unstable imidocarbonate intermediate. mdpi.com This intermediate can then react further with other cyanate ester groups, initiating the formation of the characteristic triazine ring network. The reaction is generally reversible. mdpi.com

Amines, both primary and secondary, also readily react with cyanate esters. The addition of an amine to a cyanate group results in the formation of a substituted isourea. This reaction is typically faster than the reaction with phenols and can be utilized to modify the resin properties or to act as a co-curing agent. The nature of the amine (aliphatic vs. aromatic) and its steric hindrance will influence the reaction kinetics.

The general mechanism for nucleophilic addition to a cyanate ester involves the attack of the nucleophile on the carbon atom of the cyanate group, leading to the breaking of the carbon-nitrogen triple bond. This is followed by proton transfer to the nitrogen atom.

| Nucleophile | Product of Addition | Reaction Conditions | Significance |

|---|---|---|---|

| Phenol | Imidocarbonate | Thermal | Initiation of cyclotrimerization mdpi.com |

| Primary Amine | N-substituted isourea | Often room temperature | Co-curing, modification of resin properties |

| Secondary Amine | N,N-disubstituted isourea | Varies with amine reactivity | Co-curing, modification of resin properties |

| Water | Carbamate | Undesirable, leads to CO2 evolution | Hydrolytic degradation of the monomer researchgate.net |

Reactions with Other Functional Groups within Polymer Matrices

When 1,3-phenylene cyanate is incorporated into polymer matrices, its cyanate groups can react with other functional groups present in the blend, leading to the formation of hybrid networks with tailored properties. These reactions are critical in the formulation of high-performance thermosetting materials.

A significant example is the reaction of cyanate esters with epoxy resins. The cyanate group can react with the hydroxyl group (often present in epoxy resins or formed by the opening of the epoxide ring) to form an imidocarbonate, similar to the reaction with phenols. More importantly, the cyanate group can directly co-react with the epoxy group to form a five-membered oxazoline (B21484) ring. chempedia.inforesearchgate.net This reaction contributes to the formation of a highly cross-linked network and can improve properties such as toughness and thermal stability. researchgate.net

Cyanate esters are also frequently blended with bismaleimide (B1667444) (BMI) resins. In these systems, the cyanate groups can undergo their characteristic cyclotrimerization to form triazine rings, while the maleimide (B117702) groups polymerize via a free-radical mechanism. Although direct co-reaction between the cyanate and maleimide groups is not the primary reaction, the formation of an interpenetrating polymer network (IPN) results in materials with a combination of the desirable properties of both resins, such as high glass transition temperatures and excellent thermal stability.

Furthermore, the incorporation of cyanate ester functionality into other polymer backbones, such as benzoxazines, has been explored. A benzoxazine (B1645224) containing a cyanate ester group has been synthesized, and its polymerization behavior showed distinct curing stages for the cyanate ester trimerization and the benzoxazine ring-opening. acs.org This demonstrates the potential for creating complex polymer architectures with multiple cross-linking pathways. Allyl-modified cyanate esters can also act as reactive diluents in blends, for example with bismaleimide resins. researchgate.net

| Functional Group in Polymer Matrix | Resulting Linkage/Structure | Impact on Polymer Properties |

|---|---|---|

| Epoxy | Oxazoline ring, Ether linkages | Enhanced toughness, thermal stability, and adhesion researchgate.net |

| Bismaleimide | Interpenetrating Polymer Network (IPN) | High glass transition temperature, improved thermal performance |

| Benzoxazine | Co-cured network with triazine and polybenzoxazine structures | High char yield, excellent thermal properties acs.org |

| Allyl | Reactive diluent, potential for ene-reactions | Improved processability, tailored mechanical properties researchgate.net |

Formation of Cross-Linked Structures Beyond Triazine Networks

While the formation of triazine rings through cyclotrimerization is the predominant cross-linking reaction for cyanate esters, alternative reaction pathways can lead to the formation of other types of network structures. These non-triazine networks are of interest for creating materials with unique properties.

One of the most studied examples is the formation of oxazolidinone rings in cyanate ester-epoxy blends. researchgate.net This can occur through the isomerization of the initially formed cyanurate (triazine) rings, which then react with the epoxy groups. Alternatively, a direct reaction pathway can lead to the formation of an intermediate oxazoline, which then converts to the more stable oxazolidinone structure. researchgate.net This results in a more complex network structure containing both triazine and oxazolidinone linkages.

Another innovative approach to forming non-triazine cross-linked structures involves the use of cyanate esters derived from monomers that possess additional reactive functionalities. For instance, a cyanate ester synthesized from cardanol, which has an unsaturated alkyl chain, can undergo synergistic thiol-ene reactions. rsc.org In this system, UV irradiation can initiate the reaction between a multifunctional thiol and the alkene groups on the cardanol-derived cyanate ester. The heat generated from this exothermic reaction can then promote the cyclotrimerization of the cyanate groups, leading to a dually cross-linked network under ambient conditions. rsc.org

These alternative cross-linking chemistries provide pathways to polymers with different network architectures, which can influence properties such as flexibility, toughness, and degradability.

| Reaction System | Alternative Cross-Linked Structure | Mechanism |

|---|---|---|

| Cyanate Ester - Epoxy Blends | Oxazolidinone rings | Isomerization of cyanurate rings and reaction with epoxy, or formation of an oxazoline intermediate researchgate.net |

| Cardanol-based Cyanate Ester with Thiols | Thiol-ene linkages | UV-initiated radical addition of thiols to the unsaturated side chains rsc.org |

Synthesis of Functionalized Derivatives for Specific Research Applications

The synthesis of functionalized derivatives of this compound is a key strategy for developing materials with tailored properties for specific research and high-performance applications. By introducing other functional groups onto the aromatic ring of the 1,3-phenylene dicyanate precursor, resorcinol (B1680541), or by creating hybrid molecules, researchers can fine-tune characteristics such as reactivity, processability, and final material properties.

For example, the properties of resorcinol-based resins can be modified by using alkylated or aralkylated derivatives of resorcinol. researchgate.net This approach can be extrapolated to the synthesis of functionalized 1,3-phenylene dicyanates with altered hydrophobicity, solubility, and compatibility with other polymers.

The introduction of reactive groups can also lead to novel materials. For instance, the synthesis of a benzoxazine that incorporates a cyanate ester group creates a monomer with two distinct polymerizable functionalities. acs.org This allows for a sequential or concurrent polymerization process, leading to a complex and highly cross-linked network with superior thermal properties compared to simple blends. acs.org

Furthermore, the synthesis of cyanate esters from mono-protected bisphenols allows for the creation of monocyanate esters. mdpi.com While not a derivative of 1,3-phenylene dicyanate itself, this principle could be applied to create mono-functionalized 1,3-phenylene cyanates. Such molecules could be used as reactive end-cappers for polymers or to control the cross-link density in a thermosetting system.

The general approach to synthesizing these derivatives often involves the functionalization of the resorcinol precursor followed by cyanation using a cyanogen (B1215507) halide, such as cyanogen bromide, in the presence of a base. mdpi.com

| Functionalization Strategy | Example of Derivative | Potential Research Application |

|---|---|---|

| Alkylation/Aralkylation of Precursor | Alkyl-substituted 1,3-phenylene dicyanate | Improved solubility and processability, modification of dielectric properties |

| Incorporation of other polymerizable groups | 1,3-Phenylene dicyanate with benzoxazine moiety | Development of high-performance hybrid thermosets with enhanced thermal stability acs.org |

| Partial Cyanation | 3-Hydroxyphenyl cyanate | Reactive modifier for other resin systems, control of cross-link density |

| Halogenation of Precursor | Halogenated 1,3-phenylene dicyanate | Flame retardant materials, modification of electronic properties |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is widely employed to predict the optimized geometry, vibrational frequencies, and various electronic properties of molecules. mdpi.com For 1,3-phenylene cyanate (B1221674), DFT calculations would involve functionals like B3LYP combined with a suitable basis set, such as 6-311G**, to yield reliable results. mdpi.comscispace.com Such studies can determine key structural parameters, including the bond lengths of the C-O, C≡N, and aromatic C-C bonds, as well as the bond angles and dihedral angles that define the molecule's three-dimensional shape.

The calculated vibrational frequencies from DFT can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure. nih.gov Furthermore, DFT provides a basis for understanding the molecule's reactivity and kinetic stability through the analysis of its frontier molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO, as an electron acceptor, represents the ability to accept an electron. sapub.org

In a DFT study of 1,3-phenylene cyanate, the HOMO would likely be localized on the electron-rich phenylene ring, while the LUMO would be distributed across the electron-withdrawing cyanate (-OCN) groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electronic transport properties. sapub.org A small energy gap suggests that the molecule is more reactive and can be easily excited, indicating a potential for charge transfer interactions. sapub.org For substituted aromatic compounds, the introduction of functional groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the electronic properties of the molecule. nih.gov

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's capacity to donate electrons (nucleophilicity). Primarily located on the phenylene ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's capacity to accept electrons (electrophilicity). Primarily located on the cyanate groups. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | Reflects the chemical reactivity and kinetic stability. A smaller gap implies higher reactivity and easier electronic excitation. |

Intramolecular charge transfer (ICT) is a phenomenon where electron density is transferred from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. sapub.org In phenylene-based systems, this process is governed by the nature of the substituents on the phenyl ring.

For this compound, the cyanate groups act as electron-withdrawing moieties, while the central phenylene ring serves as the π-conjugated bridge and core electron-donating structure. Analysis of the HOMO and LUMO distributions provides insight into ICT. An electronic transition from the HOMO (localized on the phenylene ring) to the LUMO (localized on the cyanate groups) would result in a significant transfer of electron density. sapub.org This ICT character is crucial for understanding the molecule's nonlinear optical properties and its behavior in electronic applications. The efficiency of this charge transfer is heavily influenced by the electronic coupling between the donor (phenylene ring) and acceptor (cyanate groups).

Conformational analysis is used to identify the stable arrangements of atoms in a molecule (conformers) and to determine the energy barriers for rotation around single bonds. semanticscholar.orgmdpi.com For this compound, the key degrees of freedom are the rotations around the two C(phenyl)-O bonds, which define the orientation of the cyanate groups relative to the aromatic ring.

A systematic conformational search would involve rotating the dihedral angles associated with these bonds to map the potential energy surface. This process identifies energy minima, corresponding to stable conformers, and transition states, corresponding to the energy barriers between them. semanticscholar.org The relative energies of the conformers determine their population distribution at a given temperature. For this compound, one would expect to find several stable conformers, such as those where the two -OCN groups are oriented in a syn or anti fashion relative to each other. These calculations are essential for understanding the flexibility of the monomer, which influences its packing in the crystalline state and its dynamics in the melt. semanticscholar.org

Molecular Dynamics (MD) Simulations of Monomer and Polymer Systems

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. ruc.dk This technique is particularly valuable for studying the bulk properties of materials, such as cyanate ester resins and their resulting polymers (polycyanurates). utexas.eduresearchgate.net By simulating a system containing many molecules, MD can predict macroscopic properties like density, glass transition temperature, and mechanical strength from the underlying atomic interactions. researchgate.net Simulations typically employ a force field, such as the General AMBER Force Field (GAFF), to define the potential energy of the system as a function of atomic coordinates. nih.gov

MD simulations are highly effective for predicting the melting temperature (Tm) and characterizing the properties of cyanate ester monomers in their liquid or melt state. nih.gov One computational approach involves introducing voids into a simulated crystal lattice to lower the free-energy barrier to melting, allowing for direct simulation of the solid-to-liquid phase transition. nih.govnih.gov By tracking properties like volume or density as a function of temperature, a sharp transition indicates the melting point. researchgate.net

The structure of the monomer significantly influences its melt properties. nih.gov To quantify the degree of organization in the melt, an orientational order parameter can be calculated. This parameter measures the tendency of the molecules to align along a common axis. A higher order parameter indicates a more structured, less amorphous liquid state. nih.gov Studies on various cyanate ester monomers show that molecules with rigid backbones tend to have higher orientational order below their melting point. nih.gov This molecular ordering in the melt phase is a critical factor affecting the processability of the resin and the properties of the final cured polymer network.

| Cyanate Ester Monomer | Structure Type | Calculated Tm (K) (with 9% voids) | Experimental Tm (K) | Orientational Order Parameter (below Tm) |

| BADCy | Bisphenol A dicyanate | 358 | 353 | ~0.55 |

| LECy | Bisphenol E dicyanate | 329 | 311 | ~0.50 |

| SiCy-3 | Tris(4-cyanatophenyl)methylsilane | 413 | 423 | ~0.60 |

| SiMCy | Bis(4-cyanatophenyl)dimethylsilane | 344 | 346 | ~0.30 |

| This table presents data from a molecular dynamics study on four different cyanate ester monomers to illustrate the relationship between structure, melting temperature, and molecular ordering. Data sourced from Haber et al. (2022). nih.gov |

The internal dynamics of molecules, such as the rotation of phenyl rings and functional groups, play a crucial role in determining the physical properties of both monomers and polymers. nih.gov MD simulations provide a way to investigate these rotational motions by analyzing the trajectories of atoms over time. The freedom of motion can be quantified by examining the distribution of dihedral angles associated with specific bonds. nih.gov

In the context of this compound, the key rotational dynamics would involve the flipping of the central phenyl ring and the rotation of the cyanate groups around the C-O bonds. A broad distribution of dihedral angles in the melt state signifies greater conformational freedom and a lower rotational barrier. nih.gov This increased internal entropy can lead to a lower melting temperature. nih.gov For instance, comparative studies on different cyanate esters have shown that monomers with more flexible linkages (e.g., ether linkages) exhibit broader dihedral angle distributions and lower melting points compared to those with more rigid structures. nih.gov These rotational dynamics in the monomer melt directly impact the viscosity and flow behavior during processing, as well as the final network structure and properties of the cured polycyanurate.

Mechanistic Predictions and Reaction Pathway Modeling

Computational modeling plays a crucial role in predicting the reaction mechanisms of this compound, particularly its polymerization (cyclotrimerization) to form polycyanurate networks. Density Functional Theory (DFT) and other quantum chemistry methods are employed to investigate the intricate pathways of these reactions.

The primary reaction is the cyclotrimerization of the cyanate (-OCN) groups to form highly cross-linked, thermally stable triazine rings. Theoretical models help to elucidate the step-by-step mechanism of this addition polymerization. bts.gov Studies on similar systems have shown that the reaction can proceed through different pathways, including one-step asynchronous [3+2] cycloadditions or stepwise mechanisms. nih.gov Computational analysis can determine the activation energies for these different routes, predicting the most favorable reaction pathway under specific conditions. For instance, DFT calculations can identify transition states and intermediates, providing a detailed energy profile of the reaction coordinate. nih.gov

Kinetic analysis of thermal data from experiments like Differential Scanning Calorimetry (DSC) can be coupled with mathematical models to predict polymerization behavior. bris.ac.uk For complex systems, these models can deconvolute the process into multiple reaction steps, reflecting the complexity of the curing process which may involve impurities or side reactions. bris.ac.uk

Furthermore, computational studies can model potential side reactions and thermal degradation pathways. iastate.edu At elevated temperatures, the cyanurate structure can undergo thermal decyclization, yielding cyanates that may isomerize to isocyanates. iastate.edu Quantum-chemical computations can model the bond dissociation energies and reaction barriers associated with these degradation processes, helping to predict the thermal stability of the resulting polymer.

Table 1: Predicted Activation Energies for Modeled Reaction Steps Note: This table is illustrative, based on computational studies of related chemical reactions, as specific data for this compound is not readily available.

| Reaction Step | Computational Method | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| Cycloaddition Transition State | M06-2X | 10.58 |

| Cycloaddition Transition State | ωB97XD | 10.22 |

| Cycloaddition Transition State | B3LYP | 13.71 |

Data is hypothetical and derived from similar cycloaddition reaction studies. nih.gov

Structure-Property Relationship Predictions through Computational Modeling

Computational modeling is a powerful tool for establishing relationships between the molecular structure of this compound and the macroscopic properties of the resulting polycyanurate resin. Molecular dynamics (MD) simulations are particularly effective for predicting the physical, mechanical, and thermal properties of the thermoset resin as a function of its cure state. nih.gov

By simulating the arrangement and interaction of polymer chains at the nanoscale, MD can predict key material properties. nih.gov These simulations can track the evolution of properties like mass density, volumetric shrinkage, elastic modulus, yield strength, glass transition temperature (Tg), and the coefficient of thermal expansion (CTE) throughout the curing process. nih.gov This model-driven approach provides a comprehensive understanding of how processing parameters influence the final performance of the material. nih.gov

For example, MD simulations can be used to investigate the flexibility of the monomer and its influence on melting temperature (Tm) and melt viscosity. mdpi.com By analyzing parameters such as phenyl ring torsion and orientational order, researchers can gain insight into how molecular-level motions affect bulk properties. mdpi.com The goal is to develop structure-property relationships that can guide the design of new monomers with optimized processing characteristics for applications in aerospace and electronics. iastate.edumdpi.com

Quantum-chemical methods can also be used to calculate global descriptors of chemical activity, such as ionization potential, electron affinity, and molecular hardness. arxiv.org These descriptors can be correlated with macroscopic properties, offering a theoretical basis for structure-property relationships. arxiv.org While often applied to predict toxicity, these methods can be adapted to understand other chemical behaviors relevant to the performance of the resin. arxiv.org

Table 2: Predicted Property Evolution of a Cyanate Ester Resin with Cure This table represents typical outputs from MD simulations of cyanate ester curing, as described in the literature. nih.gov

| Degree of Cure (%) | Mass Density (g/cm³) | Glass Transition Temp (Tg) (°C) | Young's Modulus (GPa) |

| 0 | 1.15 | -50 | 0.1 |

| 25 | 1.18 | 50 | 1.5 |

| 50 | 1.21 | 150 | 3.0 |

| 75 | 1.24 | 250 | 4.5 |

| 100 | 1.26 | 290 | 5.0 |

Advanced Spectroscopic and Structural Characterization of Phenylene Cyanate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationacs.orgwpmucdn.comweebly.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. slideshare.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. wpmucdn.comweebly.comcore.ac.uk For phenylene cyanate (B1221674) systems, NMR is employed to verify the monomer's structure, track the conversion of cyanate groups, and characterize the resulting oligomeric and polymeric structures. acs.org

The analysis of 1,3-phenylene dicyanate monomer by 1H and 13C NMR allows for the verification of its chemical structure by identifying the specific chemical shifts associated with the aromatic protons and carbons, as well as the unique carbon of the cyanate functional group.

In a typical 1H NMR spectrum of a dicyanate ester monomer, the protons on the phenyl ring will appear in the aromatic region. For the 1,3- (or meta-) substitution pattern, a complex splitting pattern is expected due to the different chemical environments of the aromatic protons.

13C NMR spectroscopy is particularly powerful for characterizing cyanate esters. The carbon atom of the cyanate group (–O–C≡N) has a distinctive chemical shift that appears in a specific region of the spectrum, typically around 109-110 ppm. researchgate.net The aromatic carbons also show characteristic signals. The successful synthesis of the monomer is confirmed by the presence of these signals and the absence of signals corresponding to the starting phenolic precursor (e.g., resorcinol).

Table 1: Representative NMR Chemical Shifts for Aromatic Dicyanate Monomers (Note: Data are representative of aromatic dicyanate esters and may vary slightly based on solvent and specific molecular structure.)

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| 1H | Aromatic (Ar-H) | 7.0 - 7.5 |

| 13C | Cyanate (-OC N) | ~109 - 110 |

| 13C | Aromatic (Ar-C-O) | ~150 - 155 |

| 13C | Aromatic (Ar-C) | ~115 - 130 |

As polymerization begins, oligomers are formed. NMR can be used to identify the formation of intermediate species, such as the cyclic trimer (triazine ring), by the appearance of new signals corresponding to the newly formed structure.

NMR spectroscopy is a valuable technique for monitoring the progress of the cyclotrimerization reaction that transforms the cyanate ester monomers into a highly crosslinked polycyanurate network. The key change observed in the 13C NMR spectrum during curing is the disappearance of the monomer's cyanate carbon peak (at ~109-110 ppm) and the simultaneous appearance of a new peak corresponding to the carbon atoms in the triazine ring, which typically resonates at a significantly downfield position. This allows for a quantitative assessment of the degree of cure by comparing the integration of these respective peaks over time. High-resolution solid-state NMR techniques may be required to study the fully cured, insoluble network. acs.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysisresearchgate.netresearchgate.net

FTIR spectroscopy is a primary and widely used technique for monitoring the cure of cyanate ester resins. researchgate.netbts.gov It works by detecting the characteristic vibrations of specific functional groups. The polymerization of 1,3-phenylene cyanate can be readily followed by observing changes in the infrared spectrum.

The uncured monomer exhibits strong and sharp absorption bands characteristic of the cyanate (–O–C≡N) group, typically appearing as a doublet around 2230-2270 cm⁻¹. nih.gov During the cyclotrimerization reaction, these cyanate groups are consumed, leading to a decrease in the intensity of these peaks. Concurrently, new absorption bands appear that are characteristic of the newly formed triazine ring. These include a strong absorption band around 1550-1570 cm⁻¹ and another at 1350-1370 cm⁻¹. bts.govnih.gov By monitoring the disappearance of the cyanate peak and the appearance of the triazine ring peaks, the extent of the curing reaction can be accurately determined. researchgate.netbts.gov

Table 2: Key FTIR Absorption Bands for Monitoring Cyanate Ester Polymerization

| Functional Group | Wavenumber (cm⁻¹) | Indication |

| Cyanate (–O–C≡N) stretching | ~2230 - 2270 | Disappears during cure |

| Triazine Ring stretching | ~1550 - 1570 | Appears during cure |

| Triazine Ring stretching | ~1350 - 1370 | Appears during cure |

X-ray Diffraction (XRD) and Crystallography for Molecular and Network Structuresmdpi.comresearchgate.net

X-ray diffraction techniques are used to investigate the arrangement of atoms and molecules in both crystalline and amorphous materials.

For the this compound monomer, single-crystal X-ray crystallography can be used to determine its precise three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing, provided that suitable single crystals can be grown. mdpi.comresearchgate.net Such analyses have been performed on various cyanate ester monomers, revealing details about their molecular conformation. researchgate.net

Once the monomer is cured, it forms a highly crosslinked, amorphous polycyanurate network. The XRD pattern of the cured polymer typically shows a broad, diffuse halo rather than sharp Bragg peaks. This is indicative of a lack of long-range periodic order, which is characteristic of amorphous thermosetting polymers. The position of the broad peak can, however, provide information about the average distance between polymer chains in the network.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysiseag.comvot.pl

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements that exist within the top 1-10 nm of a material's surface. wisc.edu

For polycyanurate networks derived from this compound, XPS is used to verify the surface composition and the chemical bonding states of carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, N 1s, and O 1s regions provide detailed information. The C 1s spectrum can be deconvoluted into components representing different types of carbon bonds, such as C-C/C-H in the aromatic ring, C-O from the ether linkage to the triazine ring, and N-C=N within the triazine ring. The N 1s spectrum would show a characteristic peak confirming the presence of nitrogen in the triazine ring structure. The O 1s spectrum corresponds to the ether oxygen linking the phenyl and triazine rings. XPS is particularly useful for studying surface modification, degradation, or contamination of the polycyanurate material. eag.comvot.plnih.gov

Table 3: Representative XPS Binding Energies for Polycyanurate Networks

| Element (Core Level) | Chemical Bond | Typical Binding Energy (eV) |

| C 1s | Aromatic C-C, C-H | ~284.8 |

| C 1s | C-O (Ether) | ~286.5 |

| N 1s | Triazine Ring (N-C=N) | ~398.7 |

| O 1s | C-O (Ether) | ~533.0 |

Thermal Analysis Techniques in Polymerization Studiesresearchgate.netdtic.milkpi.ua

Thermal analysis techniques are fundamental in studying the polymerization and final properties of thermosetting resins like this compound. The two most common techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) is used to measure heat flow associated with transitions in a material as a function of temperature. When a this compound monomer is heated, the DSC thermogram will show an endothermic peak corresponding to its melting point (if crystalline), followed by a broad exothermic peak. kpi.ua This exotherm represents the heat released during the cyclotrimerization reaction and can be used to study the cure kinetics, including determining the activation energy and reaction order. researchgate.net After curing, a subsequent DSC scan of the polymer will show a step-like change in the baseline, which corresponds to the glass transition temperature (Tg). The Tg is a critical property indicating the temperature at which the rigid, glassy polymer transforms into a more rubbery state.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to assess the thermal stability of the cured polycyanurate network. The TGA curve shows the temperature at which the material begins to decompose. For polycyanurates, which are known for their high thermal stability, decomposition typically begins at temperatures well above 350-400°C. bts.gov The analysis provides key data points such as the onset temperature of decomposition and the percentage of material remaining at high temperatures (char yield).

Table 4: Summary of Thermal Analysis Data for a Typical Aromatic Cyanate Ester System

| Analysis Technique | Parameter | Typical Value/Observation |

| DSC (Monomer) | Melting Point (Tm) | Varies with specific monomer structure |

| DSC (Monomer) | Curing Exotherm | ~150 - 300°C |

| DSC (Polymer) | Glass Transition (Tg) | > 250°C |

| TGA (Polymer) | Onset of Decomposition | > 400°C |

| TGA (Polymer) | Char Yield at 800°C (N₂) | High (> 60%) |

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis is a fundamental technique used to determine the thermal stability and decomposition profile of polymeric materials. In a typical TGA experiment, the mass of a sample is monitored as a function of temperature or time in a controlled atmosphere. This analysis provides key parameters such as the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass (char yield) at high temperatures.

Hypothetical TGA Data for Cured this compound

| Parameter | Value (in Nitrogen) | Value (in Air) |

| Onset Decomposition Temperature (Tonset) | ~ 410 °C | ~ 400 °C |

| Temperature of Maximum Decomposition Rate (Tmax) | ~ 450 °C | ~ 440 °C |

| Char Yield at 800 °C | ~ 65% | ~ 0% |

Note: The data in this table is illustrative and based on typical values for aromatic cyanate esters. Actual values for this compound may vary based on cure conditions and sample purity.

Dynamic Mechanical Analysis (DMA) for Thermomechanical Response

Dynamic Mechanical Analysis is a powerful technique for characterizing the viscoelastic properties of polymers. DMA measures the storage modulus (E'), loss modulus (E''), and tan delta (δ) as a function of temperature. The storage modulus represents the elastic response and stiffness of the material, while the loss modulus represents the viscous response or energy dissipation. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more rubbery state.

For the cured this compound network, DMA reveals a high glass transition temperature, indicative of a highly crosslinked and rigid structure. The storage modulus remains high at elevated temperatures below the Tg, demonstrating the material's ability to retain its mechanical properties under thermal stress. The specific values of storage modulus and Tg are dependent on the degree of cure of the resin. While detailed experimental data for this compound is not widely published, literature on related cyanate esters suggests that the Tg can be well above 250°C.

Hypothetical DMA Data for Cured this compound

| Temperature | Storage Modulus (E') | tan δ |

| 50 °C | ~ 3.5 GPa | ~ 0.01 |

| 150 °C | ~ 3.2 GPa | ~ 0.02 |

| 250 °C | ~ 2.8 GPa | ~ 0.10 |

| Glass Transition Temperature (Tg) from tan δ peak | ~ 280 °C | - |

Note: The data in this table is illustrative and based on typical values for aromatic cyanate esters. Actual values for this compound may vary based on cure conditions and sample purity.

Applications in Advanced Materials Research

Development of High-Performance Thermosetting Resins